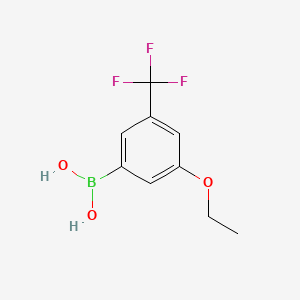

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid

CAS No.: 871332-96-6

Cat. No.: VC2799262

Molecular Formula: C9H10BF3O3

Molecular Weight: 233.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 871332-96-6 |

|---|---|

| Molecular Formula | C9H10BF3O3 |

| Molecular Weight | 233.98 g/mol |

| IUPAC Name | [3-ethoxy-5-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H10BF3O3/c1-2-16-8-4-6(9(11,12)13)3-7(5-8)10(14)15/h3-5,14-15H,2H2,1H3 |

| Standard InChI Key | ATZRXKHRSOTBAM-UHFFFAOYSA-N |

| SMILES | B(C1=CC(=CC(=C1)OCC)C(F)(F)F)(O)O |

| Canonical SMILES | B(C1=CC(=CC(=C1)OCC)C(F)(F)F)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Basic Information and Classification

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is an organoboron compound characterized by a phenyl ring substituted with an ethoxy group and a trifluoromethyl group, along with a boronic acid functional group. It belongs to the broader family of substituted phenylboronic acids, which are widely utilized in organic chemistry for their ability to form stable complexes and facilitate carbon-carbon bond formation. The compound is identified by CAS number 871332-96-6 and has the molecular formula C9H10BF3O3 .

Molecular Structure and Physical Properties

The molecular structure of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid features a phenyl ring with three key substituents: a boronic acid group (-B(OH)2), an ethoxy group (-OCH2CH3), and a trifluoromethyl group (-CF3) . The boronic acid group, consisting of a boron atom bonded to two hydroxyl groups, is the reactive center of the molecule. This structural arrangement contributes significantly to its chemical reactivity and utility in various synthetic processes.

The compound has a molecular weight of 233.98 g/mol and typically exists as a solid at room temperature . The presence of the trifluoromethyl group enhances the compound's stability and influences its electronic properties, while the ethoxy group affects its solubility and reactivity patterns.

Spectroscopic Characteristics

While comprehensive spectroscopic data for 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is limited in the provided search results, boronic acids typically show characteristic patterns in nuclear magnetic resonance (NMR) spectroscopy. For related compounds, 11B NMR typically shows signals around δ −23.7 ppm with coupling to phosphorus when present . The 1H NMR spectrum would show signals for the aromatic protons of the phenyl ring, the ethoxy group's methylene and methyl protons, and the hydroxyl protons of the boronic acid group.

Synthesis Methodologies

Common Synthetic Routes

The synthesis of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid typically involves several established methods in organoboron chemistry. One common approach involves the reaction of 3-ethoxy-5-(trifluoromethyl)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis. This metalation-borylation sequence is widely employed for preparing arylboronic acids.

Another potential synthetic route involves palladium-catalyzed borylation of the corresponding aryl halide with bis(pinacolato)diboron or pinacolborane, followed by hydrolysis to obtain the boronic acid. Direct borylation through C-H activation at the appropriate position is also a potential method, though selectivity can be challenging with multiple substituents present.

Reaction Conditions and Considerations

The synthesis of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid typically requires controlled reaction conditions:

-

Temperature: Reactions are generally conducted at room temperature to slightly elevated temperatures to prevent decomposition

-

Solvent selection: Common solvents include tetrahydrofuran (THF) or diethyl ether for the initial organometallic reaction

-

Inert atmosphere: Reactions are typically performed under nitrogen or argon to prevent oxidation of reactive intermediates

-

Purification: Recrystallization or column chromatography is commonly employed to achieve high purity

Chemical Reactivity and Mechanism

Principal Reaction Patterns

3-Ethoxy-5-(trifluoromethyl)phenylboronic acid participates in several key chemical reactions, with the Suzuki-Miyaura cross-coupling reaction being the most prominent and valuable. This reaction forms carbon-carbon bonds between the boronic acid and various halides or pseudohalides in the presence of a palladium catalyst and a base.

The compound can also undergo other transformations typical of boronic acids, including:

-

Oxidation to form the corresponding phenol

-

Chan-Lam coupling with amines or alcohols

-

Petasis reactions with amines and aldehydes

-

Protodeboronation under acidic conditions

Mechanistic Insights

The mechanism by which 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid operates in Suzuki-Miyaura coupling revolves around its ability to form stable complexes with transition metals. The general process includes:

-

Oxidative addition of an aryl halide to a Pd(0) catalyst

-

Transmetalation with the boronic acid, where the aryl group transfers from boron to palladium

-

Reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst

Applications in Organic Synthesis

Role in Cross-Coupling Chemistry

Structural and Reactivity Comparison

Comparison with Related Boronic Acids

Table 1 presents a comparison of 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid with structurally similar compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Feature |

|---|---|---|---|---|

| 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid | C₉H₁₀BF₃O₃ | 233.98 | 871332-96-6 | CF₃ substitution |

| 3-Ethoxy-5-(trifluoromethoxy)phenylboronic acid | C₉H₁₀BF₃O₄ | 249.98 | 1256345-87-5 | CF₃O substitution |

| Phenylboronic acid (unsubstituted) | C₆H₇BO₂ | 121.93 | 98-80-6 | No substitution |

The comparison highlights how the nature of the fluorinated substituent significantly affects the molecular weight and potentially the chemical behavior of these compounds. The trifluoromethyl group in 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid is more electron-withdrawing than the trifluoromethoxy group in its structural analog, potentially influencing its reactivity in coupling reactions .

Effect of Substituents on Reactivity

The presence of the trifluoromethyl group at the meta position relative to the boronic acid functionality influences the compound's electronic properties and consequently its reactivity. Generally, electron-withdrawing groups like trifluoromethyl reduce the electron density of the boronic acid, potentially making it less nucleophilic in transmetalation steps but more resistant to protodeboronation.

The ethoxy group, being electron-donating, counterbalances some of these effects, creating a molecule with unique electronic characteristics. This balanced electronic nature can be advantageous in fine-tuning reaction outcomes in complex synthetic sequences.

Current Research Trends

Recent Developments in Synthetic Applications

Recent research has expanded the utility of boronic acids like 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid beyond traditional Suzuki couplings. Emerging applications include:

-

Photoredox-catalyzed transformations that operate through radical pathways

-

Multicomponent reactions that build molecular complexity in a single step

-

Flow chemistry approaches that enhance reaction efficiency and scalability

-

Development of novel catalyst systems that expand substrate scope and tolerance

Future Research Directions

Future investigations involving 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid and related compounds might focus on:

-

Expanding application in medicinal chemistry, particularly for the development of fluorinated pharmaceuticals

-

Exploring catalyst-free coupling reactions that circumvent the need for precious metals

-

Developing more efficient and sustainable synthetic routes

-

Investigating potential applications in materials science, particularly for electronic materials where fluorinated compounds can offer unique properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume